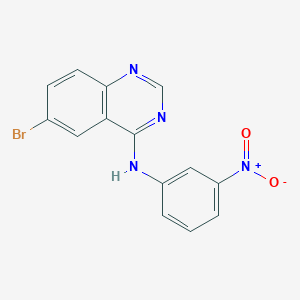

![molecular formula C8H8BrN3 B2772042 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1379302-38-1](/img/structure/B2772042.png)

6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

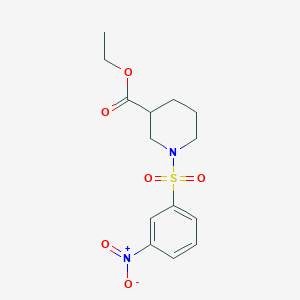

“6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C8H8BrN3 and a molecular weight of 226.07 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” consists of a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and an ethyl group at the 3-position . More detailed structural analysis could not be found in the retrieved papers.Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” were not found in the retrieved papers, pyrazolo[1,5-a]pyrimidines are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

“6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” has a molecular weight of 226.07 . Additional physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, including 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthetic Methodology

These compounds have simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) . This makes them more environmentally friendly and cost-effective for use in various applications.

Tunable Photophysical Properties

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . This means that their properties can be adjusted to suit specific applications, making them highly versatile.

Solid-State Emitters

Compounds like 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine allow good solid-state emission intensities . This makes them suitable for use in applications that require solid-state emitters.

Site-Selective Cross-Coupling Reactions

A variety of novel disubstituted 2- (alkynyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . This shows the potential of these compounds in the synthesis of complex molecules.

Regio-Controlled Sonogashira-Type Coupling

The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo [1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity . This indicates the potential of these compounds in the development of new synthetic methodologies.

Eigenschaften

IUPAC Name |

6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-6-3-11-12-5-7(9)4-10-8(6)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOJKPVVZZUWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2N=CC(=CN2N=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2771959.png)

![2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2771964.png)

![7-[(furan-2-yl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2771965.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2771970.png)

![Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B2771971.png)

![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)

![(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2771977.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2771981.png)